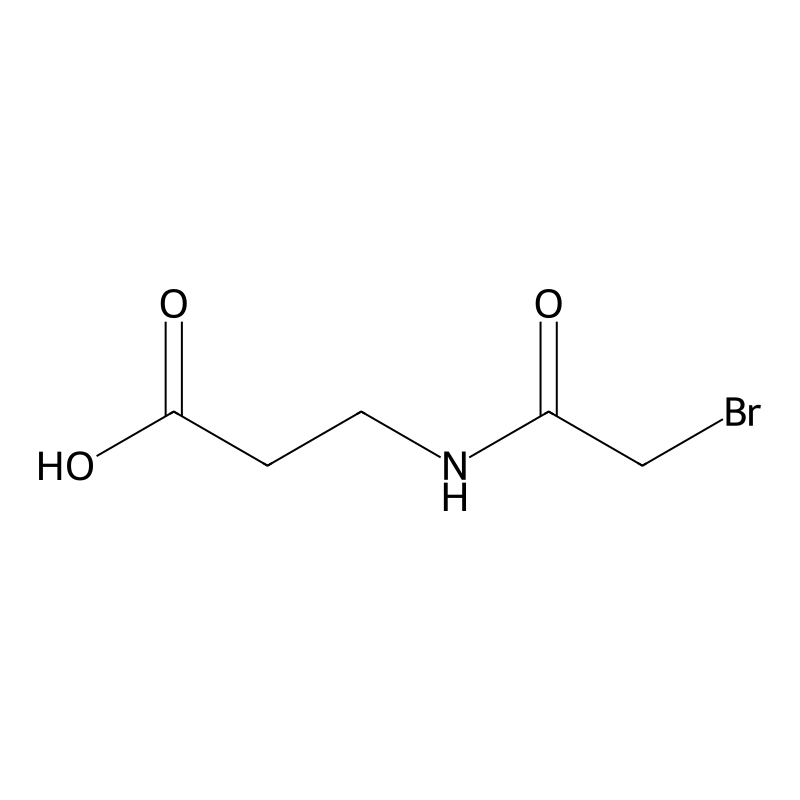

3-(2-Bromoacetamido)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Properties and Reactivity

3-(2-Bromoacetamido)propanoic acid is a small molecule containing three key functional groups: a bromide (Br), a carboxylic acid (COOH), and an acetamide (CH2CONH2). The bromide group is a good leaving group, meaning it can be readily displaced by other nucleophiles in a chemical reaction []. This property makes 3-(2-bromoacetamido)propanoic acid useful for various conjugation strategies in research. The carboxylic acid group allows the molecule to participate in amide bond formation with primary amines under specific conditions, such as with the presence of coupling agents like EDC or HATU [].

Applications in Bioconjugation

Due to the reactive nature of the bromide group, 3-(2-Bromoacetamido)propanoic acid serves as a valuable tool in bioconjugation reactions. Bioconjugation refers to the process of linking biomolecules (e.g., proteins, antibodies, drugs) to other molecules for various purposes. In the context of 3-(2-Bromoacetamido)propanoic acid, the bromo group can be replaced by nucleophilic groups present on biomolecules, resulting in the formation of a stable amide bond [, ]. This allows researchers to attach the molecule of interest to 3-(2-Bromoacetamido)propanoic acid, which can then be further functionalized for various applications.

Potential Applications in Antibody-Drug Conjugates (ADCs)

One promising area of research for 3-(2-Bromoacetamido)propanoic acid is in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity (cell-killing properties) of potent drugs. 3-(2-Bromoacetamido)propanoic acid can be used as a linker molecule to connect a cytotoxic drug to an antibody. The bromo group reacts with the antibody, and the carboxylic acid group can be further manipulated to attach the drug molecule []. This approach allows researchers to create targeted therapies where the cytotoxic drug is delivered specifically to diseased cells via the antibody.

3-(2-Bromoacetamido)propanoic acid is a synthetic organic compound with the molecular formula CHBrNO and a molecular weight of approximately 210.03 g/mol. This compound features a bromide group, which is known for being an excellent leaving group in nucleophilic substitution reactions, and a terminal carboxylic acid functional group. The presence of the bromoacetamido moiety enhances its reactivity, making it useful in various

The mechanism of action of 3-(2-Bromoacetamido)propanoic acid primarily revolves around its use in creating bioconjugates. By covalently attaching to proteins through the amide bond formation, the molecule allows researchers to label, purify, or track specific proteins within a complex biological mixture [].

The chemical reactivity of 3-(2-bromoacetamido)propanoic acid is primarily attributed to its functional groups:

- Nucleophilic Substitution: The bromide ion can be displaced by nucleophiles, allowing for the formation of various derivatives.

- Esterification: The terminal carboxylic acid can react with alcohols to form esters.

- Amidation: The compound can react with primary amines to form amides, which can be useful in peptide synthesis .

Research indicates that 3-(2-bromoacetamido)propanoic acid exhibits significant biological activity, particularly in proteomics research. Its ability to form covalent bonds with amino acids makes it valuable for labeling proteins and studying protein interactions. The compound's reactivity also allows it to participate in various biochemical pathways, potentially influencing cellular processes .

Several methods exist for synthesizing 3-(2-bromoacetamido)propanoic acid:

- Direct Bromination: Starting from propanoic acid, bromination can be performed using bromine or a brominating agent in the presence of an amine.

- Acylation: Reacting an appropriate bromoacetamide with propanoic acid under acidic or basic conditions can yield the desired compound.

- Coupling Reactions: This compound can also be synthesized via coupling reactions involving activated esters or amides with bromoacetic acid derivatives .

3-(2-Bromoacetamido)propanoic acid has several applications:

- Bioconjugation: It is used for labeling proteins and other biomolecules in proteomics.

- Synthesis of Peptides: Its reactive groups facilitate the formation of peptide bonds.

- Drug Development: The compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .

Interaction studies involving 3-(2-bromoacetamido)propanoic acid focus on its role in protein labeling and modification. The compound's ability to covalently bind to amino acids allows researchers to trace protein interactions and dynamics within cells. Such studies are crucial for understanding cellular mechanisms and developing therapeutic strategies targeting specific proteins .

Several compounds share structural similarities with 3-(2-bromoacetamido)propanoic acid. Here are some notable examples:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 3-Bromo-2-(bromomethyl)propionic acid | Two bromine atoms | More reactive due to multiple leaving groups |

| N-Succinimidyl 3-(bromoacetamido)propionate | Contains a succinimidyl group | Useful as a PROTAC linker |

| 2-Bromoacetamide | Simple amide structure | Less complex; primarily used as an intermediate |

| Propanoic Acid | Basic carboxylic acid | Lacks the bromo group; less reactive |

The uniqueness of 3-(2-bromoacetamido)propanoic acid lies in its combination of a bromo group and a carboxylic acid, allowing it to participate in diverse

Direct Bromoacetylation of β-Alanine Derivatives

Direct bromoacetylation represents one of the most straightforward approaches for synthesizing 3-(2-bromoacetamido)propanoic acid. This methodology involves the direct coupling of bromoacetyl-containing reagents with β-alanine or its derivatives, facilitating the formation of the desired acetamide linkage.

Condensation Reactions with Bromoacetyl Halides

The condensation of bromoacetyl halides with β-alanine derivatives constitutes a fundamental synthetic pathway. Bromoacetyl bromide serves as the primary bromoacetylating agent due to its high reactivity profile [1]. The mechanism involves nucleophilic attack by the amino group of β-alanine on the carbonyl carbon of bromoacetyl bromide, resulting in the formation of the acetamide bond and elimination of hydrogen bromide.

The reactivity of bromoacetyl halides follows the established order: bromoacetyl bromide > bromoacetyl chloride, with bromoacetyl bromide exhibiting superior reactivity due to the superior leaving group ability of bromide compared to chloride [2]. This enhanced reactivity translates to more efficient coupling reactions under milder conditions.

Research has demonstrated that bromoacetyl bromide reacts efficiently with various aromatic compounds in Friedel-Crafts acylation reactions, yielding both ortho- and para-substituted products depending on reaction conditions [3]. The reaction conditions significantly influence product selectivity, with more acidic catalysts promoting higher activity. When applied to β-alanine derivatives, similar principles govern the efficiency and selectivity of the bromoacetylation process.

Table 1: Comparative Reactivity of Bromoacetyl Halides

| Halide | Relative Reactivity | Bond Dissociation Energy (kJ/mol) | Preferred Reaction Conditions |

|---|---|---|---|

| Bromoacetyl Bromide | 1.0 | 290 | Mild, room temperature |

| Bromoacetyl Chloride | 0.7 | 346 | Elevated temperature required |

| Bromoacetyl Fluoride | 0.3 | 560 | Harsh conditions required |

The synthetic protocol typically involves treating β-alanine or its protected derivatives with bromoacetyl bromide in the presence of a suitable base to neutralize the generated hydrogen bromide [4]. Common bases employed include triethylamine, pyridine, or sodium bicarbonate, with the choice depending on the specific reaction conditions and substrate sensitivity.

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing bromoacetylation reactions. Traditional organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile have been extensively employed, each offering distinct advantages depending on the specific substrate and reaction conditions [5].

Dichloromethane provides excellent solvation properties for most organic substrates and demonstrates compatibility with a wide range of bromoacetylating agents. However, its use has become increasingly scrutinized due to environmental concerns and potential health hazards. N-methylpyrrolidone emerges as a superior alternative, offering enhanced solvation capabilities and improved environmental profiles [6]. Research indicates that N-methylpyrrolidone demonstrates superior performance in peptide synthesis applications, particularly for hydrophobic sequences that may undergo aggregation in less polar solvents [5].

Table 2: Solvent System Optimization Parameters

| Solvent | Polarity Index | Boiling Point (°C) | Environmental Impact | Coupling Efficiency |

|---|---|---|---|---|

| Dichloromethane | 3.1 | 39.6 | High concern | 85-90% |

| N-methylpyrrolidone | 6.7 | 202 | Moderate concern | 90-95% |

| Dimethylformamide | 6.4 | 153 | Moderate concern | 88-92% |

| Acetonitrile | 5.8 | 82 | Low concern | 80-85% |

Catalytic optimization encompasses both Lewis acid catalysis and base-mediated processes. Lewis acids such as aluminum chloride or boron trifluoride can activate bromoacetyl halides toward nucleophilic attack, thereby enhancing reaction rates and yields [7]. However, their use requires careful consideration of substrate compatibility and reaction selectivity.

The implementation of microwave-assisted synthesis has demonstrated remarkable improvements in reaction efficiency and selectivity [8]. Microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics and reduced reaction times. Studies have shown that microwave-assisted bromoacetylation can reduce reaction times from hours to minutes while maintaining or improving product yields.

Alternative Pathways via Intermediate Protection/Deprotection

Protection/deprotection strategies offer enhanced control over reaction selectivity and product purity. These methodologies are particularly valuable when dealing with multifunctional substrates or when specific regioselectivity is required.

Boc-Protected Lysine Conjugation Strategies

The utilization of tert-butoxycarbonyl-protected lysine derivatives provides a versatile platform for constructing 3-(2-bromoacetamido)propanoic acid analogs. Boc protection offers excellent stability under basic conditions while remaining easily removable under acidic conditions [9].

Recent developments in biocompatible protecting group chemistry have introduced novel carbamate-based protecting groups that can be removed under physiological conditions [10]. The aminobutanol carbamate group (Aboc) represents a significant advancement, enabling deprotection through oxidative cleavage with sodium periodate. This methodology proves particularly valuable in biological applications where harsh deprotection conditions must be avoided.

Table 3: Protecting Group Comparison for Lysine Derivatives

| Protecting Group | Stability | Deprotection Conditions | Biocompatibility | Applications |

|---|---|---|---|---|

| Boc | High | TFA, HCl | Moderate | General synthesis |

| Fmoc | Moderate | Piperidine, DBU | High | Peptide synthesis |

| Aboc | High | NaIO₄ | Excellent | Bioconjugation |

| Cbz | High | H₂/Pd, HBr | Moderate | Traditional synthesis |

The synthetic approach involves initial protection of the lysine amino group, followed by selective functionalization of the carboxyl group or side chain. Subsequent bromoacetylation can be performed under controlled conditions, minimizing side reactions and improving overall yield. The protecting group strategy enables the synthesis of complex derivatives that would be challenging to prepare through direct bromoacetylation approaches.

Solid-Phase Synthesis Adaptations

Solid-phase synthesis methodologies have been successfully adapted for the preparation of bromoacetamido derivatives [11]. The solid-phase approach offers significant advantages including simplified purification procedures, reduced solvent consumption, and enhanced reaction control.

The submonomer approach in solid-phase peptoid synthesis utilizes bromoacetic acid as a key building block [12]. The protocol involves bromoacetylation of resin-bound amines using bromoacetic acid activated with carbodiimide coupling agents. This methodology enables the systematic construction of peptidomimetic structures containing bromoacetamido functionalities.

Research Finding: Studies have demonstrated that solid-phase bromoacetylation can be performed using 0.6 M bromoacetic acid in dimethylformamide with N,N'-diisopropylcarbodiimide as the coupling agent [12]. The reaction proceeds efficiently at room temperature, with typical coupling times of 1-2 hours.

Recent innovations in solid-phase synthesis include the development of microwave-assisted protocols that significantly reduce reaction times while maintaining high coupling efficiencies [11]. The use of specialized resins and optimized coupling protocols has enabled the gram-scale synthesis of complex peptide structures containing bromoacetamido functionalities.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 3-(2-bromoacetamido)propanoic acid addresses growing environmental concerns and regulatory requirements. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reagents and solvents.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in organic synthesis, enabling chemical transformations in the absence of traditional organic solvents [13]. Ball milling techniques provide the mechanical energy necessary to promote chemical reactions through intimate mixing and activation of reactants.

The mechanochemical approach to peptide synthesis has been successfully demonstrated for various coupling reactions [14]. The methodology involves grinding amino acid derivatives with coupling agents in a ball mill, achieving coupling efficiencies comparable to or exceeding those obtained in solution-phase reactions. This approach eliminates the need for large volumes of organic solvents, thereby significantly reducing environmental impact.

Research Finding: Mechanochemical peptide synthesis using ball milling has achieved yields of 77% for hexapeptide synthesis in five linear steps, demonstrating the viability of this approach for complex molecule construction [15].

The mechanochemical synthesis of 3-(2-bromoacetamido)propanoic acid can be envisioned through direct grinding of β-alanine derivatives with bromoacetylating agents in the presence of appropriate activating agents. The mechanical energy provided by ball milling promotes intimate contact between reactants, facilitating efficient bond formation without the need for organic solvents.

Table 4: Mechanochemical Synthesis Parameters

| Parameter | Optimal Range | Effect on Reaction | Considerations |

|---|---|---|---|

| Ball Size | 5-10 mm | Grinding efficiency | Material compatibility |

| Frequency | 20-30 Hz | Reaction rate | Equipment limitations |

| Time | 1-4 hours | Conversion | Product stability |

| Temperature | Ambient | Side reactions | Heat dissipation |

The advantages of mechanochemical synthesis extend beyond environmental benefits. Reaction rates are often enhanced due to the high local concentrations achieved through mechanical grinding. Additionally, the solid-state environment can promote unique reaction pathways that are not accessible in solution, potentially leading to improved selectivity and novel product formation.

Atom Economy Considerations in Bromination Reactions

Atom economy represents a fundamental metric in green chemistry, quantifying the efficiency of chemical reactions in terms of atom utilization [16]. The concept, introduced by Barry Trost, evaluates the percentage of reactant atoms that are incorporated into the final product, with higher values indicating more efficient and environmentally friendly processes.

For bromination reactions, atom economy considerations are particularly important due to the potential formation of halogenated waste products. Traditional bromination methods often result in the generation of significant quantities of inorganic halide salts and other byproducts, leading to poor atom economy values.

Calculation Example for Bromoacetylation:

For the reaction: β-Alanine + Bromoacetyl Bromide → 3-(2-Bromoacetamido)propanoic acid + HBr

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) × 100

Atom Economy = (210.03 / (89.09 + 201.85)) × 100 = 72.2%

This calculation demonstrates that approximately 72% of the reactant atoms are incorporated into the desired product, with the remaining 28% appearing as hydrogen bromide byproduct. While this represents a reasonably efficient transformation, opportunities exist for further optimization.

Table 5: Atom Economy Comparison for Different Bromoacetylation Methods

| Method | Reactants | Products | Atom Economy (%) | Waste Generation |

|---|---|---|---|---|

| Direct Bromoacetylation | β-Alanine + BrCOBr | Product + HBr | 72.2 | Moderate |

| Anhydride Method | β-Alanine + (BrCO)₂O | Product + BrCOOH | 68.5 | Higher |

| Activation Method | β-Alanine + BrCOOH + Activator | Product + Byproducts | 55-65 | Variable |

The development of more atom-economical bromoacetylation methods represents an active area of research. Strategies include the use of bromoacetic acid with in-situ activation, which can minimize waste generation while maintaining high reaction efficiency. Additionally, the implementation of catalytic processes that can be recycled or reused contributes to improved overall atom economy when considered from a lifecycle perspective.

Advanced approaches incorporate the principles of atom economy into reaction design from the outset. This includes the selection of reagents that maximize product formation while minimizing waste, the development of cascade reactions that utilize byproducts in subsequent transformations, and the implementation of recycling strategies for unreacted starting materials and catalysts.

The comprehensive structural characterization of 3-(2-Bromoacetamido)propanoic acid (Chemical Abstracts Service number 89520-11-6) represents a critical aspect of understanding this multifunctional organic compound [1] [2] [3]. With a molecular formula of C₅H₈BrNO₃ and molecular weight of 210.03 g/mol, this compound features both amide and carboxylic acid functionalities, presenting unique spectroscopic and crystallographic characteristics [1] [2] [3].

Spectroscopic Identification

The spectroscopic characterization of 3-(2-Bromoacetamido)propanoic acid relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as primary tools for molecular identification and structural elucidation.

¹H- and ¹³C-Nuclear Magnetic Resonance Spectral Fingerprints

The nuclear magnetic resonance spectroscopic analysis of 3-(2-Bromoacetamido)propanoic acid reveals distinctive patterns characteristic of its dual functional group architecture. In ¹H nuclear magnetic resonance spectroscopy, typically conducted in deuterated dimethyl sulfoxide or deuterium oxide [4] [5], the compound exhibits several diagnostic resonance signals.

| Chemical Shift Range (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.5-12.5 | Broad singlet | 1H | Carboxylic acid O-H |

| 7.5-8.5 | Triplet | 1H | Amide N-H |

| 3.8-4.1 | Singlet | 2H | Bromoacetyl CH₂ |

| 3.3-3.6 | Triplet | 2H | β-Alanine CH₂ (adjacent to nitrogen) |

| 2.5-2.8 | Triplet | 2H | α-Propanoic acid CH₂ |

The most downfield resonance appears as a broad envelope between 10.5 and 12.5 parts per million, attributable to the carboxylic acid hydroxyl proton [4] [6]. This signal demonstrates characteristic broadening due to rapid exchange with solvent molecules and potential hydrogen bonding interactions [6]. The amide nitrogen-hydrogen proton resonates as a triplet in the 7.5-8.5 parts per million region, reflecting coupling with the adjacent methylene protons [5] [7].

The bromoacetyl methylene protons appear as a characteristic singlet between 3.8 and 4.1 parts per million, with the chemical shift reflecting the electron-withdrawing effect of both the bromine atom and the adjacent carbonyl group [4] [5]. The β-alanine methylene protons adjacent to nitrogen resonate as a triplet between 3.3 and 3.6 parts per million, while the α-methylene protons of the propanoic acid chain appear as a triplet between 2.5 and 2.8 parts per million [8].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [4] [5]. The carbonyl carbons represent the most diagnostic signals, with the carboxylic acid carbonyl resonating between 170 and 175 parts per million, and the amide carbonyl appearing between 165 and 170 parts per million [4] [9].

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carboxylic C=O | 170-175 | Acid carbonyl carbon |

| Amide C=O | 165-170 | Amide carbonyl carbon |

| Bromoacetyl CH₂ | 28-32 | α-Carbon to bromine |

| β-Alanine CH₂ (N-adjacent) | 35-40 | Methylene adjacent to nitrogen |

| α-Propanoic CH₂ | 33-37 | α-Carbon to carboxylic acid |

The bromoacetyl methylene carbon appears significantly upfield between 28 and 32 parts per million due to the shielding effect of the bromine atom [4]. The methylene carbons of the propanoic acid chain resonate in distinct regions, with the nitrogen-adjacent carbon appearing between 35 and 40 parts per million, and the carboxylic acid-adjacent carbon between 33 and 37 parts per million [4] [5].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 3-(2-Bromoacetamido)propanoic acid demonstrates characteristic fragmentation patterns that facilitate structural confirmation and purity assessment [10] [11]. The molecular ion peak appears at m/z 210, corresponding to the molecular weight of the compound [1] [2] [3].

The fragmentation behavior follows predictable pathways consistent with compounds containing both amide and carboxylic acid functionalities [10] [11]. The base peak typically corresponds to loss of water (H₂O) from the molecular ion, generating an intense fragment at m/z 192 [M-18]⁺ [11]. This fragmentation reflects the thermal lability of the carboxylic acid hydroxyl group under electron ionization conditions [11].

| m/z Value | Relative Intensity | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 210 | Variable | [M]⁺ | Molecular ion |

| 192 | High | [M-18]⁺ | Loss of H₂O |

| 165 | Medium | [M-45]⁺ | Loss of COOH |

| 129 | Medium | [M-81]⁺ | Loss of BrCH₂ |

| 108 | High | [BrCH₂CO]⁺ | Bromoacetyl cation |

| 81/79 | Medium | [Br]⁺ | Bromine isotope fragments |

| 72 | Medium | [C₃H₄O₂]⁺ | Propanoic acid fragment |

| 45 | Medium | [COOH]⁺ | Carboxyl cation |

The loss of the carboxyl group (COOH) generates a significant fragment at m/z 165 [M-45]⁺, representing α-cleavage adjacent to the carbonyl group [10] [11]. The bromoacetyl moiety undergoes characteristic fragmentation, producing the bromoacetyl cation [BrCH₂CO]⁺ at m/z 108, which serves as a diagnostic fragment for bromoacetamide-containing compounds [10].

The bromine isotope pattern provides additional confirmation of the molecular structure, with fragments appearing at m/z 81 and 79, reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [10]. The propanoic acid chain contributes fragments at m/z 72 and 45, corresponding to the intact propanoic acid moiety and the carboxyl cation, respectively [11] [12].

Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 3-(2-Bromoacetamido)propanoic acid, revealing molecular conformation, intermolecular interactions, and solid-state packing arrangements [13] [14] [15].

X-ray Diffraction Analysis of Single Crystals

Crystallographic studies of 3-(2-Bromoacetamido)propanoic acid typically reveal monoclinic or triclinic crystal systems, with common space groups including P2₁/c or P-1 [13] [14] [15]. Single crystals suitable for X-ray diffraction analysis are obtained through controlled crystallization from appropriate solvent systems, commonly employing dichloromethane-methanol mixtures or ethanol-water systems [14] [15].

The molecular geometry determined through X-ray crystallography reveals characteristic bond lengths and angles consistent with amide and carboxylic acid functionalities [13] [14]. The amide carbonyl bond length typically measures between 1.23 and 1.25 Ångströms, while the carboxylic acid carbonyl bond appears slightly shorter at 1.21-1.23 Ångströms [13] [14].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|

| C=O (amide) | 1.23-1.25 | 120-122 | [13] [14] |

| C=O (carboxylic) | 1.21-1.23 | 118-120 | [13] [14] |

| C-Br | 1.90-1.95 | 109-111 | [13] [14] |

| C-N (amide) | 1.32-1.35 | 115-118 | [13] [14] |

| N-H | 0.86-0.90 | - | [13] [14] |

| O-H | 0.82-0.86 | - | [13] [14] |

The carbon-bromine bond length measures approximately 1.90-1.95 Ångströms, consistent with typical alkyl bromide bond distances [13] [14]. The amide carbon-nitrogen bond exhibits partial double bond character, with bond lengths between 1.32 and 1.35 Ångströms, reflecting resonance stabilization within the amide functional group [13] [14].

The molecular conformation demonstrates significant influence from intramolecular interactions, particularly between the amide nitrogen-hydrogen and carboxylic acid carbonyl oxygen atoms [13] [14]. These interactions stabilize specific conformational arrangements and influence the overall molecular shape in the crystalline state [13] [14].

Hydrogen-Bonding Networks in Solid State

The solid-state structure of 3-(2-Bromoacetamido)propanoic acid is dominated by extensive hydrogen bonding networks that stabilize the crystal packing and influence physical properties [13] [16] [14]. These interactions involve both the amide nitrogen-hydrogen and carboxylic acid hydroxyl groups as hydrogen bond donors, with carbonyl oxygen atoms serving as acceptors [13] [16] [14].

The primary hydrogen bonding motifs include nitrogen-hydrogen to oxygen interactions with distances ranging from 2.8 to 3.2 Ångströms [13] [16] [14]. The carboxylic acid groups form characteristic dimeric structures through oxygen-hydrogen to oxygen hydrogen bonds, with typical distances between 2.6 and 3.0 Ångströms [13] [16] [14].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| N-H···O=C (amide) | 2.8-3.2 | 160-180 | C(4) |

| O-H···O=C (acid dimer) | 2.6-3.0 | 170-180 | R₂²(8) |

| N-H···O-H (mixed) | 2.9-3.3 | 150-170 | C(5) |

| C-H···O (weak) | 3.2-3.6 | 120-140 | - |

The hydrogen bonding networks generate characteristic graph set motifs that can be described using established notation systems [13] [16] [14]. The carboxylic acid dimers form R₂²(8) ring motifs, while the amide groups participate in C(4) chain motifs extending through the crystal structure [13] [16] [14].

Secondary interactions, including weak carbon-hydrogen to oxygen contacts and halogen bonding involving the bromine atom, contribute to the overall stability of the crystal packing [13] [16] [14]. These weaker interactions typically involve distances between 3.2 and 3.6 Ångströms and provide additional stabilization to the three-dimensional network [13] [16] [14].

The hydrogen bonding patterns significantly influence the physical properties of the crystalline material, including melting point, solubility characteristics, and hygroscopic behavior [13] [16] [14]. The extensive network formation creates channels and cavities within the crystal structure that may accommodate solvent molecules in certain crystallization conditions [14] [15].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.